2-Ethyl-n-methylbutanamide
CAS No.: 5449-60-5
Cat. No.: VC13379688
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5449-60-5 |
---|---|
Molecular Formula | C7H15NO |
Molecular Weight | 129.20 g/mol |
IUPAC Name | 2-ethyl-N-methylbutanamide |
Standard InChI | InChI=1S/C7H15NO/c1-4-6(5-2)7(9)8-3/h6H,4-5H2,1-3H3,(H,8,9) |
Standard InChI Key | ONLWPHANFDORGA-UHFFFAOYSA-N |
SMILES | CCC(CC)C(=O)NC |
Canonical SMILES | CCC(CC)C(=O)NC |
Introduction
2-Ethyl-n-methylbutanamide is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol . It is also known by other names such as Butanamide, 2-ethyl-N-methyl-, and has the CAS number 5449-60-5 . This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group.
Synonyms and Identifiers
2-Ethyl-n-methylbutanamide is identified by several synonyms and identifiers:
Applications and Research Findings
While specific applications of 2-Ethyl-n-methylbutanamide are not widely documented, amides in general are used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their versatility and reactivity. Amides can participate in nucleophilic acyl substitution reactions, which are crucial in organic synthesis .
Comparison with Similar Compounds
Compound | Molecular Formula | Molecular Weight | CAS Number |
---|---|---|---|
2-Ethyl-n-methylbutanamide | C7H15NO | 129.20 g/mol | 5449-60-5 |
N-ethyl-2-methylbutanamide | C7H15NO | 129.20 g/mol | - |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume